3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridazine
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Overview
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with the piperazine derivative. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and various catalysts to facilitate the formation of the desired rings.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethyl-1H-pyrazol-4-yl)-propionic acid furan-2-ylmethylene-hydrazide
- 3-(3,5-dimethyl-1H-pyrazol-4-yl)-propionic acid thiophen-2-ylmethylene-hydrazide
- 3-(3,5-dimethyl-1H-pyrazol-4-yl)-propionic acid (3-nitro-benzylidene)-hydrazide
Uniqueness
What sets 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridazine apart from similar compounds is its unique combination of functional groups and ring structures. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8/c1-4-16-12-19(21-13-20-16)26-9-7-25(8-10-26)17-5-6-18(23-22-17)27-15(3)11-14(2)24-27/h5-6,11-13H,4,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHGYZQDVKZDFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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